molecular formula C13H19NO3 B2626168 N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide CAS No. 2411308-77-3

N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide

Cat. No.: B2626168
CAS No.: 2411308-77-3
M. Wt: 237.299
InChI Key: ZBUVAILTRDBNID-UHFFFAOYSA-N
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Description

N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxyoxan ring, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide typically involves multiple steps. One common method includes the reaction of a cyclopropylmethyl halide with a hydroxyoxan derivative under basic conditions to form the intermediate compound. This intermediate is then reacted with but-2-ynoic acid or its derivatives under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne moiety can be reduced to alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or hydroxyoxan moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the alkyne moiety may produce alkanes.

Scientific Research Applications

N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[[1-(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide
  • 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid
  • Methyl 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylate

Uniqueness

N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide is unique due to its combination of a cyclopropyl group, a hydroxyoxan ring, and a but-2-ynamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the alkyne moiety allows for unique reactivity in chemical synthesis, while the hydroxyoxan ring can interact with biological targets in distinct ways.

Properties

IUPAC Name

N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-3-11(15)14-10-12(4-5-12)13(16)6-8-17-9-7-13/h16H,4-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUVAILTRDBNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1(CC1)C2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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